molecular formula C23H24ClN5OS B3018786 2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 763096-11-3

2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B3018786
CAS No.: 763096-11-3
M. Wt: 453.99
InChI Key: AWQJAEPBGJSOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . The 1,2,4-triazole ring is often used as a building block in pharmaceuticals and agrochemicals due to its versatile reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazole ring, with various substituents attached to it. These include a benzyl group, a chlorophenyl group, a sulfanyl group, and a cyano-methylbutan-2-yl group .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyano group could increase its polarity, while the benzyl and chlorophenyl groups could contribute to its lipophilicity .

Scientific Research Applications

Polymeric and Solid Lipid Nanoparticles for Agricultural Applications

Polymeric and solid lipid nanoparticles have been investigated for their potential to sustain the release of carbendazim and tebuconazole in agricultural settings. These nanoparticles can change the release profiles of bioactive compounds, leading to reduced losses due to leaching or degradation and decreased toxicity. Such systems could offer new options for treating and preventing fungal diseases in plants (E. Campos et al., 2015).

Anticancer Activity

Synthesis and anticancer activity of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have been evaluated. These compounds exhibited potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines, highlighting their potential as anticancer agents (V. Horishny et al., 2021).

Antiviral and Virucidal Activity

2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have shown promise in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating potential antiviral and virucidal activities (M. Wujec et al., 2011).

Antibacterial and Antifungal Activities

Novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives have been synthesized and shown significant levels of antibacterial and antifungal activities, demonstrating their potential as antimicrobial agents (Z. Kaplancıklı et al., 2004).

Crystal Structures and Biological Screening

Studies on the crystal structures of related compounds have contributed to understanding their biological activities. For instance, crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related compounds have been elucidated, aiding in the design and synthesis of new antimicrobial agents (S. Subasri et al., 2016).

Future Directions

The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on exploring the potential biological activities of this compound and optimizing its properties for specific applications .

Properties

IUPAC Name

2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-16(2)23(3,15-25)26-20(30)14-31-22-28-27-21(18-9-11-19(24)12-10-18)29(22)13-17-7-5-4-6-8-17/h4-12,16H,13-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQJAEPBGJSOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.